molecular formula C13H16BrN3O2 B6180428 tert-butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate CAS No. 2624119-04-4

tert-butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate

Cat. No.: B6180428
CAS No.: 2624119-04-4
M. Wt: 326.2
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Description

tert-Butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate: is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a tert-butyl ester group, an amino group, and a bromine atom attached to the indazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate typically begins with commercially available starting materials such as 6-bromoindazole and tert-butyl bromoacetate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods:

  • The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the indazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indazole derivatives.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the amino group to other functional groups such as hydroxylamine.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for ester hydrolysis.

Major Products:

  • The major products formed from these reactions include various substituted indazole derivatives, nitro or nitroso compounds, and carboxylic acids.

Scientific Research Applications

Chemistry:

  • tert-Butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

  • This compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine:

  • Research is ongoing to explore the potential of this compound in drug discovery and development. It is being investigated for its ability to inhibit specific enzymes and receptors involved in various diseases.

Industry:

  • In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

  • The mechanism of action of tert-butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group and the bromine atom play crucial roles in binding to these targets, leading to the modulation of their activity.
  • The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation.
  • In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the signaling pathways involved in various biological processes.

Comparison with Similar Compounds

    tert-Butyl 2-(3-amino-1H-indazol-1-yl)acetate: Lacks the bromine atom, which may affect its biological activity and reactivity.

    tert-Butyl 2-(3-nitro-6-bromo-1H-indazol-1-yl)acetate: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.

    tert-Butyl 2-(3-hydroxy-6-bromo-1H-indazol-1-yl)acetate: Features a hydroxyl group, which can influence its solubility and reactivity.

Uniqueness:

  • The presence of both the amino group and the bromine atom in tert-butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate makes it a unique compound with distinct chemical and biological properties. These functional groups contribute to its versatility in various chemical reactions and its potential as a lead compound in drug discovery.

Properties

CAS No.

2624119-04-4

Molecular Formula

C13H16BrN3O2

Molecular Weight

326.2

Purity

95

Origin of Product

United States

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